molecular formula C10H13NO B8601868 1-(6-Methylpyridin-3-yl)but-3-en-1-ol

1-(6-Methylpyridin-3-yl)but-3-en-1-ol

Cat. No.: B8601868
M. Wt: 163.22 g/mol
InChI Key: HTKRXCJRCULOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridin-3-yl)but-3-en-1-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)but-3-en-1-ol

InChI

InChI=1S/C10H13NO/c1-3-4-10(12)9-6-5-8(2)11-7-9/h3,5-7,10,12H,1,4H2,2H3

InChI Key

HTKRXCJRCULOGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(CC=C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-methylpyridine-3-carbaldehyde (20 g, 0.16 mol) in tetrahydrofuran (400 mL) was added allylmagnesium bromide (246 mL, 0.246 mol) drop-wise at −40° C. The mixture was stirred at −20° C. for 10 minutes and a second aliquot of allylmagnesium bromide (82 mL, 82 mmol) was added drop-wise at −20° C. When thin layer chromatography (Eluent: 3:1 petroleum ether/ethyl acetate) indicated the reaction was complete, the reaction was quenched with saturated aqueous ammonium chloride solution (20 mL) at 0° C. The resulting mixture was partitioned between ethyl acetate (200 mL) and water (100 mL), and the aqueous phase was extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL), dried, filtered, and concentrated in vacuo to afford the product as a yellow oil. Yield 25 g, 0.15 mol, 94%. 1H NMR (400 MHz, CDCl3) δ 8.42-8.48 (m, 1H), 7.61 (dd, J=8.0, 2.3 Hz, 1H), 7.15 (d, J=8.2 Hz, 1H), 5.74-5.86 (m, 1H), 5.12-5.22 (m, 2H), 4.77 (dd, J=7.5, 5.5 Hz, 1H), 2.55 (s, 3H), 2.46-2.58 (m, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
246 mL
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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